2-Amino-2-phenylacetonitrile hydrochloride

Catalog No.
S797677
CAS No.
53641-60-4
M.F
C8H9ClN2
M. Wt
168.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-phenylacetonitrile hydrochloride

CAS Number

53641-60-4

Product Name

2-Amino-2-phenylacetonitrile hydrochloride

IUPAC Name

2-amino-2-phenylacetonitrile;hydrochloride

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H

InChI Key

OGSYCVCLXAFDNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C#N)N.Cl

Acetonitrile in Organic Synthesis

    Scientific Field: Organic Chemistry

    Application Summary: Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds.

    Methods of Application: In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds. This involves both conventional synthesis methods and electrochemical synthesis.

    Results or Outcomes: The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis.

2-Amino-2-phenylacetonitrile hydrochloride is a white crystalline solid []. Its origin is likely synthetic, as there's no evidence of a natural source. Research suggests potential applications in the development of pharmaceuticals [].


Molecular Structure Analysis

The compound has a central carbon atom bonded to an amino group (NH2), a phenyl group (C6H5), and a cyano group (CN). A hydrochloride (HCl) group is attached, making it an ionic compound. This structure suggests functional groups with interesting chemical properties:

  • Amino group: Enables participation in reactions involving amine functionality [].
  • Phenyl group: Introduces aromatic character and potential for interaction with aromatic systems [].
  • Cyano group: Can be a reactive site and can be transformed into other functional groups [].

Chemical Reactions Analysis

  • Nucleophilic substitution: The amino group can act as a nucleophile, reacting with suitable electrophiles [].
  • Reduction: The cyano group can be reduced to a primary amine group.
  • Hydrolysis: Under acidic or basic conditions, the compound might undergo hydrolysis, breaking down into its constituent parts [].

Physical And Chemical Properties Analysis

  • Melting point: Likely to be above room temperature due to the presence of aromatic and ionic groups [].
  • Solubility: Potentially soluble in polar solvents like water and methanol due to the presence of the amino and hydrochloride groups [].
  • Stability: The compound might be stable under normal storage conditions, but further research is needed [].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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